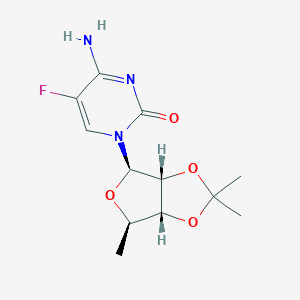

5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine

説明

Synthesis Analysis

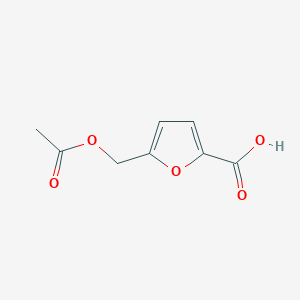

The synthesis of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine involves the condensation of pre-benzoylated 5-fluorocytosine with specific sugar derivatives followed by a series of protection and deprotection steps. Ji Ya-fei (2008) outlined a method for preparing 5-Fluorocytidine and 5'-Deoxy-5-fluorocytidine by condensation, yielding 42.6% overall yield for the latter, indicating a feasible route for its synthesis (Ji Ya-fei, 2008).

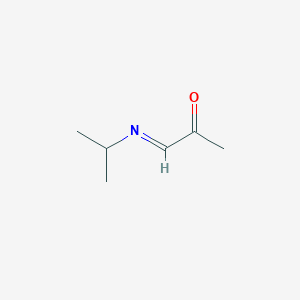

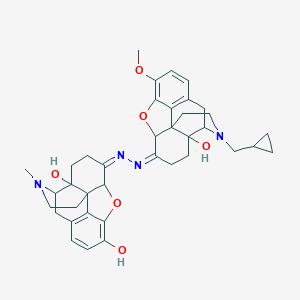

Molecular Structure Analysis

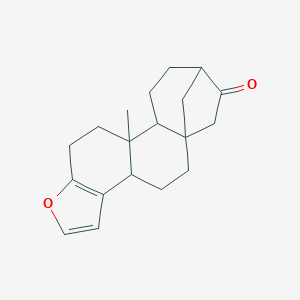

The molecular structure of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine and its analogs has been extensively studied to understand their interaction with biological targets. The crystal and molecular structures of related molecules have been determined by X-ray single crystal diffraction, providing insights into their conformational dynamics and interaction capabilities. For instance, the crystal structure analysis of 3′,5′-di-O-Acetyl-N(4)-hydroxy-2′-deoxycytidine and its 5-fluoro analog provided detailed information on the geometric parameters, crucial for understanding the mechanism of enzyme inhibition (A. Jarmuła et al., 2005).

Chemical Reactions and Properties

Chemically, 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine is involved in several key reactions, including its incorporation into DNA sequences in studies investigating the effects of fluorinated nucleosides on the structure and function of nucleic acids. These studies have shown that fluorinated nucleosides can be efficiently used by DNA polymerases, suggesting their potential utility in therapeutic applications (M. Tanaka et al., 1981).

Physical Properties Analysis

The physical properties of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine, such as solubility, stability, and crystalline structure, are critical for its application in research and drug development. The compound's stability in various solvents and its behavior under different conditions have been studied to optimize its use in synthesis and biological studies.

Chemical Properties Analysis

The chemical properties, including reactivity, interaction with biomolecules, and potential as a prodrug, have been a subject of extensive research. Studies have explored how modifications in the fluorocytidine structure influence its mechanism of action, interaction with enzymes, and efficiency in inhibiting viral replication or cancer cell growth. The mechanism of action of fluorinated nucleosides often involves inhibition of nucleic acid synthesis enzymes, which can lead to the depletion of nucleotide pools and inhibit DNA/RNA synthesis (E. Newman & D. Santi, 1982).

科学的研究の応用

Inhibitor of cyclic AMP signaling : Ji Ya-fei (2008) identified that 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine is a potent inhibitor of cyclic AMP signaling, which is significant in understanding cellular processes and signaling pathways (Ji Ya-fei, 2008).

Probe for B/Z-DNA Transition : Andrei Solodinin et al. (2019) found that 5-Fluoro-2′-deoxycytidine is useful for studying B/Z-DNA transition induced by sodium chloride. This research highlights its role in understanding the structural dynamics of DNA (Andrei Solodinin et al., 2019).

Capecitabine Intermediate in Drug Development : Zhang We (2014) reported that 5'-deoxy-5-fluorocytidine, synthesized as a capecitabine intermediate, has potential applications in drug development due to its short reaction steps and excellent yield (Zhang We, 2014).

Antitumor Activities : Wu Guang (2007) discovered that some derivatives of 5′-deoxy-5-fluorocytidine showed similar inhibitory effects on various cancer cells, such as lung, breast, liver, and colon cancer, as capecitabine (Wu Guang, 2007).

Studying DNA Methyltransferases : Schmidt et al. (1992) identified that 2'-deoxyoligonucleotides containing 5-fluorocytosine residues are tools for studying the catalytic mechanism of DNA cytosine methyltransferases (S. Schmidt et al., 1992).

RNase H Cleavage of RNA : Another study by Schmidt et al. (1992) showed that modified oligonucleotides containing 2'-deoxy-2'-fluoronucleosides can direct specific cleavage of RNA by RNase H from Escherichia coli (S. Schmidt et al., 1992).

Synthesis of Isocytidine : Daniel M. Brown et al. (1957) discussed the use of 5'-Deoxy-5'-iodo-2': 3'-O-isopropylideneuridine (I) in the synthesis of isocytidine, highlighting its importance in nucleotide chemistry (Daniel M. Brown et al., 1957).

Inhibition of Bacterial Growth : Sharma et al. (1982) found that 2′-amino-2′-deoxy-5-fluorocytidine inhibits the in vitro growth of E. coli cells and is a substrate for CR/dCR deaminase, indicating its potential in antibacterial research (R. Sharma et al., 1982).

Potent Anti-Cancer Compounds : V. Jhansi Rani et al. (2012) reported that certain 5'-deoxy-5-fluorocytidine derivatives are more potent anti-cancer compounds than capecitabine, showcasing its significance in developing cancer treatments (V. Jhansi Rani et al., 2012).

Antiviral Activity against HIV-1 : T. Lin et al. (1988) demonstrated that 3'-azido analogues of pyrimidine deoxyribonucleosides, including 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine, have significant antiviral activity against HIV-1, indicating its potential in antiviral drug development (T. Lin et al., 1988).

特性

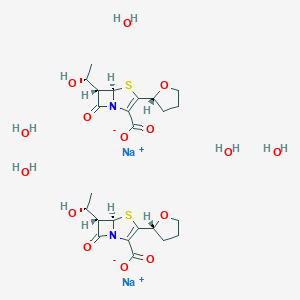

IUPAC Name |

1-[(3aR,4R,6R,6aR)-2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-fluoropyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN3O4/c1-5-7-8(20-12(2,3)19-7)10(18-5)16-4-6(13)9(14)15-11(16)17/h4-5,7-8,10H,1-3H3,(H2,14,15,17)/t5-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYNQHIPVNHJFE-VPCXQMTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(O1)N3C=C(C(=NC3=O)N)F)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=C(C(=NC3=O)N)F)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(diethylamino)ethyl]-4-hydroxybenzamide](/img/structure/B17031.png)